5,6-Dimethyl-2,9-decanedione
Description
5,6-Dimethyl-2,9-decanedione is a diketone compound featuring two ketone groups at positions 2 and 9 of a decane backbone, with methyl substituents at carbons 5 and 6. Diketones are critical in organic synthesis, pharmaceuticals, and materials science due to their reactivity and ability to coordinate with metals.
Properties
Molecular Formula |
C12H22O2 |
|---|---|
Molecular Weight |
198.30 g/mol |
IUPAC Name |
5,6-dimethyldecane-2,9-dione |
InChI |
InChI=1S/C12H22O2/c1-9(5-7-11(3)13)10(2)6-8-12(4)14/h9-10H,5-8H2,1-4H3 |
InChI Key |
PCVRZCUNSIWPCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)C)C(C)CCC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity Comparisons
The following compounds share partial structural similarities with 5,6-Dimethyl-2,9-decanedione, such as ketone groups, methyl substituents, or conjugated systems:
6,10-Dimethyl-5,9-undecadien-2-one ()
- Structure: A monoketone with conjugated dienes and methyl groups at positions 6 and 10.
- Properties : Exhibits UV absorption at 237 nm (ε = 29,400) due to conjugation, similar to α,β-unsaturated ketones. Its instability under heat or light may parallel diketone degradation pathways .
- Applications: Used in fragrance industries (e.g., dihydropseudoionone derivatives).
5,6-Dimethyl-2,3-pyrazinedimethylformamide-Cu Complex ()
- Structure : A pyrazine derivative with dimethyl groups and a copper-coordinated carboxamide.
- Properties : Demonstrates antibacterial activity (MIC = 50 mg/L against E. coli and S. aureus), highlighting the role of methyl groups and metal coordination in bioactivity .
- Contrast : Unlike 5,6-Dimethyl-2,9-decanedione, this compound is heterocyclic and lacks diketone functionality.
2,6-Dimethyl-2,4-octadien-8-yl acetate ()
Stability and Degradation Pathways
- Cathinone Degradation (): Cathinone degrades via keto-group reduction to cathine or cyclizes to pyrazines (e.g., 3,6-dimethyl-2,5-diphenylpyrazine). Similar dimerization or cyclization could occur in diketones like 5,6-Dimethyl-2,9-decanedione under basic or moist conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
